molecular formula C9H9N3O2 B13079128 6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid

6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid

Cat. No.: B13079128
M. Wt: 191.19 g/mol
InChI Key: MUEGOGPBPBGJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H9N3O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound.

Preparation Methods

The synthesis of 6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Chemical Reactions Analysis

6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-(but-3-yn-2-ylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-6(2)11-8-5-10-4-7(12-8)9(13)14/h1,4-6H,2H3,(H,11,12)(H,13,14)

InChI Key

MUEGOGPBPBGJCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC(=CN=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.